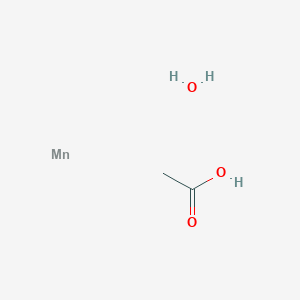

Acetic acid;manganese;hydrate

Description

Overview of Manganese Acetate (B1210297) Coordination Chemistry and its Significance

The coordination chemistry of manganese acetates is a rich and complex field. Manganese, a transition metal, can exist in multiple oxidation states, with +2 and +3 being common in acetate complexes. This variability in oxidation state, coupled with the versatile binding modes of the acetate ligand, gives rise to a wide array of coordination compounds with interesting structural and electronic properties.

The acetate ion (CH₃COO⁻) can coordinate to metal centers in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers. This flexibility allows for the formation of mononuclear, dinuclear, and polynuclear manganese acetate complexes. The specific coordination mode is influenced by factors such as the manganese oxidation state, the presence of other ligands (including water), and the reaction conditions.

The significance of manganese acetate coordination chemistry lies in its application in various fields. These compounds serve as precursors for the synthesis of manganese oxides, which have applications in catalysis and materials science. They are also used as catalysts in organic synthesis, particularly in oxidation reactions. lookchem.com Furthermore, the study of their magnetic properties has contributed to the development of new magnetic materials. tandfonline.com

Academic Relevance of Different Hydration States in Manganese(II) and Manganese(III) Acetates

The hydration state of manganese acetates, meaning the number of water molecules associated with the manganese acetate unit, plays a crucial role in determining the compound's crystal structure and properties. The most commonly studied hydrates are manganese(II) acetate tetrahydrate and manganese(III) acetate dihydrate.

Manganese(II) Acetate Tetrahydrate (Mn(CH₃COO)₂·4H₂O) is a pale pink crystalline solid. chemicalbook.com X-ray diffraction studies have revealed that in the tetrahydrate, the manganese(II) ion is typically in an octahedral coordination environment. nih.govnih.gov The coordination sphere is composed of oxygen atoms from both acetate ligands and water molecules. wikipedia.org The water molecules are not merely occupying space in the crystal lattice; they are directly involved in the coordination to the manganese center and participate in hydrogen bonding, which stabilizes the crystal structure. nih.gov The thermal decomposition of manganese(II) acetate tetrahydrate has been a subject of kinetic studies, showing a stepwise loss of water molecules followed by the decomposition of the anhydrous acetate to form manganese oxides. sigmaaldrich.comepa.govresearchgate.net This controlled decomposition is a key method for producing manganese oxide nanomaterials.

Manganese(III) Acetate Dihydrate (Mn(CH₃COO)₃·2H₂O) is a brown solid that is soluble in acetic acid and water. wikipedia.org It is a powerful oxidizing agent used in organic synthesis. lookchem.comwikipedia.org The synthesis of manganese(III) acetate dihydrate often involves the oxidation of manganese(II) acetate. wikipedia.orgtandfonline.commdma.ch The structure of what is commonly referred to as manganese(III) acetate is often a more complex, oxo-centered trinuclear cluster, with the formula [Mn₃O(O₂CCH₃)₆Lₙ]X, where L is a ligand and X is an anion. wikipedia.org The dihydrate notation often refers to the bulk material's water content rather than two water molecules directly coordinated to a single Mn(III) ion in a simple monomeric structure. The presence of water and the +3 oxidation state of manganese make this compound particularly interesting for studying redox reactions and magnetic phenomena. tandfonline.comcymitquimica.com

The academic relevance of these different hydration states is underscored by the distinct chemical reactivity and physical properties they impart. For instance, the number of coordinated water molecules can influence the solubility, thermal stability, and catalytic activity of the manganese acetate complex. Research into these hydrates continues to provide fundamental insights into coordination chemistry, solid-state chemistry, and materials science.

Interactive Data Tables

Properties of Manganese Acetate Hydrates

| Property | Manganese(II) Acetate Tetrahydrate | Manganese(III) Acetate Dihydrate |

| Formula | Mn(CH₃COO)₂·4H₂O | Mn(CH₃COO)₃·2H₂O |

| Molar Mass | 245.09 g/mol crystalls.info | 268.13 g/mol wikipedia.org |

| Appearance | Pale pink crystals chemicalbook.com | Brown powder wikipedia.org |

| Crystal System | Monoclinic chemicalbook.comcrystalls.info | - |

| Melting Point | 80 °C crystalls.info | Decomposes |

| Solubility | Soluble in water and ethanol (B145695) chemicalbook.com | Soluble in acetic acid and water wikipedia.org |

Synthesis of Manganese Acetate Hydrates

| Compound | Synthesis Method | Reactants |

| Manganese(II) Acetate Tetrahydrate | Reaction with acetic acid | Manganese(II) carbonate or Manganese(II,III) oxide and acetic acid wikipedia.org |

| Manganese(III) Acetate Dihydrate | Oxidation of Mn(II) acetate | Potassium permanganate (B83412) and manganese(II) acetate in acetic acid wikipedia.orgmdma.ch |

| Manganese(III) Acetate Dihydrate | Alternative Oxidation | Manganese(II) acetate tetrahydrate and lead(IV) oxide in acetic acid tandfonline.com |

Properties

IUPAC Name |

acetic acid;manganese;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Mn.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVZQERYCVAKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Mn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MnO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Methodologies of Manganese Acetate Hydrates

Synthesis of Manganese(II) Acetate (B1210297) Tetrahydrate

Manganese(II) acetate tetrahydrate, Mn(CH₃COO)₂·4H₂O, is a pale pink crystalline solid. ceramic-glazes.com It serves as a precursor for producing high-purity manganese compounds and catalysts. sibran.ruamericanelements.com Several methods are employed for its synthesis.

Reaction of Acetic Acid with Manganese(II,III) Oxide or Manganese(II) Carbonate

A common and effective method for synthesizing manganese(II) acetate involves the reaction of acetic acid with manganese(II) carbonate (MnCO₃) or manganese(II,III) oxide (Mn₃O₄). ceramic-glazes.comwikipedia.org

When manganese(II) carbonate is used, it reacts with acetic acid to produce manganese(II) acetate, carbon dioxide, and water. wikipedia.org The process typically involves adding manganese carbonate incrementally to a heated solution of acetic acid (80–100°C) until the effervescence of CO₂ ceases. The resulting solution is then filtered, pH adjusted, and cooled to induce crystallization.

The reaction is as follows: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂ wikipedia.org

Alternatively, manganese(II,III) oxide can be treated with acetic acid. This reaction yields manganese(II) acetate along with manganese(III) oxide as a byproduct. wikipedia.orgchemicalbook.com

The reaction is represented as: Mn₃O₄ + 2CH₃COOH → Mn(CH₃COO)₂ + Mn₂O₃ + H₂O wikipedia.orgchemicalbook.com

Preparation from Manganese(II) Chloride and Sodium Acetate

Manganese(II) acetate tetrahydrate can also be synthesized through the reaction of manganese(II) chloride (MnCl₂) with sodium acetate (CH₃COONa). ceramic-glazes.com This method relies on the precipitation of manganese(II) acetate from a solution containing the reactants.

Parameters Influencing Crystallization and Purity of Manganese(II) Acetate Tetrahydrate

The purity and crystal quality of manganese(II) acetate tetrahydrate are significantly influenced by several process parameters. sibran.ru

Key parameters include:

pH: The pH of the solution during crystallization is crucial. For the reaction involving manganese carbonate, adjusting the pH to a range of 4.0–4.6 with acetic acid before cooling is a key step. google.com

Temperature: The reaction temperature, typically between 80-100°C for the carbonate method, and the cooling temperature for crystallization (e.g., 10–15°C) affect yield and crystal size.

Concentration: The concentration of the reactants and the final solution before crystallization impacts the supersaturation level, which in turn governs the nucleation and growth of crystals. sibran.rugoogle.com

Stirring: Intense stirring during crystallization can improve the growth rate of crystal faces and lead to a more uniform product. sibran.ru

Impurity Removal: The presence of impurities can affect crystal formation. Techniques such as alkalizing the solution to precipitate metal hydroxides can be employed for purification before crystallization. sibran.ru

Interactive Table: Parameters for Mn(CH₃COO)₂·4H₂O Synthesis from MnCO₃

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Reaction Temperature | 80–100°C | Ensures complete reaction of manganese carbonate. |

| Acetic Acid Conc. | 8–12° Bé | Moderates the reaction vigor. |

| Crystallization pH | 4.0–4.6 | Optimizes crystal formation and purity. |

| Cooling Temperature | 10–15°C | Induces precipitation of the tetrahydrate crystals. |

| Stirring Intensity | Re = 200 | Maximizes the growth rate of crystal faces. sibran.ru |

Synthetic Routes to Anhydrous and Dihydrate Forms of Manganese(II) Acetate

Manganese(II) acetate can exist in anhydrous (Mn(CH₃COO)₂) and dihydrate (Mn(CH₃COO)₂·2H₂O) forms, in addition to the tetrahydrate. nih.govacs.org

The anhydrous form can be prepared by reacting manganese(II) nitrate (B79036) with acetic anhydride. chemicalbook.commdma.ch This reaction avoids the incorporation of water into the crystal structure.

The dihydrate and tetrahydrate forms are more commonly synthesized from aqueous solutions. nih.govacs.org The level of hydration is dependent on the crystallization conditions. Thermal dehydration of the tetrahydrate can also be used to obtain lower hydrates or the anhydrous form, though precise temperature control is necessary to prevent decomposition.

Preparation of Manganese(III) Acetate Dihydrate

Manganese(III) acetate, typically as the dihydrate Mn(CH₃COO)₃·2H₂O, is a powerful oxidizing agent used in organic synthesis. wikipedia.orgwikipedia.org It is a brown, solid material soluble in acetic acid. wikipedia.org

Oxidation of Manganese(II) Acetate Precursors

The most common synthetic route to manganese(III) acetate dihydrate involves the oxidation of a manganese(II) acetate precursor. wikipedia.org

A widely used method is the reaction of manganese(II) acetate with potassium permanganate (B83412) (KMnO₄) in a solution of hot glacial acetic acid. mdma.chwikipedia.org The manganese(II) is oxidized to manganese(III), while the permanganate is reduced.

The general reaction scheme is: 4 Mn(CH₃COO)₂ + KMnO₄ + 8 CH₃COOH → 5 Mn(CH₃COO)₃ + CH₃COOK + 4 H₂O (Simplified)

Another reported method involves the oxidation of manganese(II) acetate tetrahydrate using lead(IV) oxide in acetic acid as a solvent. tandfonline.com Furthermore, electrochemical methods, involving the anodic oxidation of manganese(II) acetate in an acetic acid solution, have been developed for this synthesis. wikipedia.orgtubitak.gov.trtubitak.gov.tr

Interactive Table: Synthesis Methods for Manganese Acetate Hydrates

| Product | Precursors | Key Reagents/Conditions |

|---|---|---|

| Mn(CH₃COO)₂·4H₂O | Manganese(II) Carbonate | Acetic Acid, 80-100°C wikipedia.org |

| Mn(CH₃COO)₂·4H₂O | Manganese(II,III) Oxide | Acetic Acid wikipedia.org |

| Anhydrous Mn(CH₃COO)₂ | Manganese(II) Nitrate | Acetic Anhydride chemicalbook.commdma.ch |

| Mn(CH₃COO)₃·2H₂O | Manganese(II) Acetate | Potassium Permanganate, Acetic Acid mdma.chwikipedia.org |

| Mn(CH₃COO)₃·2H₂O | Manganese(II) Acetate | Electrochemical Oxidation tubitak.gov.trtubitak.gov.tr |

Exploration of Green Synthesis Approaches for Manganese Acetate Complexes

The development of environmentally benign synthesis routes for manganese acetate complexes is an area of growing interest, driven by the principles of green chemistry which advocate for waste reduction, energy efficiency, and the use of less hazardous substances. Research has focused on alternative reaction conditions and starting materials to minimize the environmental footprint compared to conventional methods. Key approaches include solid-state synthesis and the utilization of industrial byproducts.

One notable green approach is the solid-state synthesis of manganese(II) acetate complexes using ionic liquids. nih.gov This method avoids the use of volatile organic solvents. In a specific example, manganese imidazolium (B1220033) acetate compounds were synthesized by heating a mixture of manganese(II) acetate and 1-ethyl-3-methylimidazolium (B1214524) acetate, an ionic liquid, under an inert atmosphere. nih.gov This solvent-free approach leads to the formation of unique coordination polymers of manganese acetate. The reaction demonstrates an almost complete conversion of reactants to products, highlighting the efficiency of this method. nih.gov Inadvertent exposure of the manganese acetate reactant to moisture during this process can result in the formation of a hydrated product. nih.gov

Another significant green strategy involves the preparation of manganese acetate from industrial waste, specifically electrolytic manganese metal leaching residue. google.com This approach addresses both resource conservation and pollution control by converting a waste product into a valuable chemical. The process involves several stages, starting with the extraction of manganese from the residue to form manganese carbonate. This manganese carbonate is then reacted with acetic acid to produce a manganese acetate solution. google.com The method is designed to be environmentally friendly by recycling the mother liquor and recovering byproducts. google.com

The core reaction for producing manganese acetate from the purified manganese carbonate intermediate is: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂↑ google.com

The table below outlines the key parameters for this green synthesis route starting from the purified intermediate.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | High-purity manganese carbonate (derived from industrial residue) | google.com |

| Reagent | Aqueous acetic acid (technical grade) | google.com |

| Reaction Temperature | 102°C ± 2°C | google.com |

| Stirring Time | 1.5h - 2h | google.com |

| Final Mn²⁺ Concentration | 75g/L - 80g/L | google.com |

Following the acidifying reaction, the resulting manganese acetate solution undergoes further purification and crystallization steps to yield the final high-purity product. google.com This process, which repurposes industrial residue, represents a significant advancement in the sustainable synthesis of manganese acetate. google.com

The solid-state synthesis method is detailed in the following table.

| Parameter | Condition | Reference |

|---|---|---|

| Manganese Source | Manganese(II) acetate | nih.gov |

| Ionic Liquid | 1-ethyl-3-methylimidazolium acetate | nih.gov |

| Molar Ratio | 2:1 (manganese acetate to ionic liquid) | nih.gov |

| Reaction Temperature | 110°C | nih.gov |

| Reaction Time | ~3 hours | nih.gov |

| Atmosphere | Inert (nitrogen) | nih.gov |

Crystallographic and Structural Elucidation of Manganese Acetate Hydrates

Crystal Structures of Manganese(II) Acetate (B1210297) Hydrates

Manganese(II) acetate is known to crystallize in several hydration states, most notably as a tetrahydrate and a dihydrate. acs.org X-ray diffraction studies have been instrumental in revealing the intricate structural details of these compounds. semanticscholar.orgsigmaaldrich.comiucr.org

The tetrahydrate, Mn(CH₃COO)₂·4H₂O, and the dihydrate, formulated as [Mn₃(CH₃COO)₆(H₂O)₄]·2H₂O, both crystallize in the monoclinic P2₁/c space group but exhibit significantly different structural arrangements. semanticscholar.orgiucr.org

In manganese(II) acetate tetrahydrate, the manganese atoms and bridging acetate groups form distinct layers in the bc plane. semanticscholar.org These layers are separated by a significant distance and are interconnected solely through a network of hydrogen bonds involving the water molecules. semanticscholar.org

The dihydrate phase possesses a more complex structure composed of trinuclear units, [Mn₃(CH₃COO)₆(H₂O)₄]. iucr.org These units are linked by acetate bridges, forming layers. Unlike the tetrahydrate, the dihydrate structure features two types of water molecules: four that are directly coordinated to the manganese ions within the trinuclear unit and two that reside in the interlayer space, contributing to the stability of the crystal lattice through hydrogen bonding. iucr.org The interlayer separation in the dihydrate is approximately 8.2 Å. iucr.org

In both the tetrahydrate and dihydrate forms, the manganese(II) ion, with its high-spin d⁵ electronic configuration, consistently adopts a six-coordinate, pseudo-octahedral geometry. acs.orgiucr.orgnih.gov This hexacoordination is a common feature for manganese(II) complexes, which tend to form arrangements that minimize ligand-ligand repulsion. acs.org The coordination sphere around each Mn(II) center is composed exclusively of oxygen atoms contributed by either acetate ligands or water molecules. iucr.orgwikipedia.org In the dihydrate structure, the MnO₆ octahedra are the fundamental building blocks that are linked together to form the larger trinuclear units. iucr.org The distorted octahedral geometry is typical for Mn(II) complexes, which lack crystal field stabilization energy. nih.gov

The acetate ligand demonstrates versatile bridging capabilities that are crucial in constructing the polymeric structures of manganese(II) acetate hydrates. Infrared spectroscopy of manganese(II) acetate shows strong carboxylate modes that suggest a bridging connection of the type Mn–O–C(CH₃)–O–Mn. acs.orgnih.gov

In the dihydrate, [Mn₃(CH₃COO)₆(H₂O)₄]·2H₂O, the acetate groups display two different coordination modes. Two-thirds of the acetate ligands bridge two different manganese(II) ions. iucr.org The remaining acetate groups coordinate to two manganese ions but through only a single oxygen atom. iucr.org This variety in bridging contributes to the formation of the distinct trinuclear manganese units that characterize the dihydrate's structure. iucr.org

For the tetrahydrate, the two-dimensional planes formed by manganese ions and acetate bridges are held together exclusively by hydrogen bonds. semanticscholar.org The water molecules act as the linking agents between these layers. A neutron diffraction study was initiated to precisely determine the positions of the hydrogen atoms and fully map out this hydrogen-bonding network. semanticscholar.org

In the dihydrate structure, an extensive hydrogen-bonding network also exists. The adjacent layers, built from the trinuclear manganese-acetate units, are held together by hydrogen bonds involving both the coordinated and the interlayer water molecules, as well as the oxygen atoms of the acetate groups. iucr.org This network of interactions is fundamental to the cohesion of the three-dimensional crystal lattice.

Structural Characterization of Anhydrous Manganese(III) Acetate

Anhydrous manganese(III) acetate, often referred to as "anhydrous manganic acetate," is not a simple salt but rather a complex coordination polymer. researchgate.netchemicalbook.com Its structure has been identified as an oxo-centered trimer. chemeurope.comwikipedia.org

The crystal structure of anhydrous manganese(III) acetate reveals a linear polymer with the empirical formula [Mn₃O(OAc)₆ · AcOH · OAc]n. researchgate.net The fundamental repeating unit is a trinuclear manganese cluster. researchgate.netwikipedia.org In this unit, three manganese atoms are arranged in an equilateral triangle with a central oxygen atom (a μ₃-oxo ligand). researchgate.net These manganese atoms are further interconnected by three pairs of bridging acetate ligands. researchgate.net The coordination sphere around the manganese atoms is completed to a distorted octahedron by acetic acid molecules and additional acetate groups that bridge between the individual trinuclear units, thus forming the one-dimensional polymer chain. researchgate.net

Analysis of Manganese(III) Coordination Environments

The coordination environment of the manganese(III) ion in acetate hydrates is a subject of significant interest due to its influence on the compound's reactivity and physical properties. The Mn(III) ion, with its d⁴ electron configuration, typically exhibits a preference for octahedral geometry, which is often distorted due to the Jahn-Teller effect.

Theoretical calculations and experimental observations reveal a variety of coordination spheres for Mn(III) in the presence of acetate and water ligands. First-principles investigations have identified the most thermodynamically stable Mn(III) coordination environment to be the [Mn(OAc)₃(H₂O)₁] complex. rsc.org In this arrangement, the manganese center is coordinated by two chelating (bidentate) acetate ligands, one monodentate acetate ligand, and one water molecule. rsc.org Other potential coordination environments, though slightly less stable, include the anhydrous [Mn(OAc)₃] complex with three chelating acetate ligands, and [Mn(OAc)₃(H₂O)₂], which features one chelating and two monodentate acetate ligands. rsc.org

Beyond simple monomeric complexes, manganese(III) acetate is known to form more complex structures, particularly basic oxo-centered clusters. wikipedia.org A well-characterized example is the trinuclear cation [Mn₃O(O₂CCH₃)₆]⁺. wikipedia.org In this structure, three Mn(III) centers are bridged by a central oxo ligand, and further bridged by six acetate groups. Additional ligands can coordinate to the manganese centers, completing their coordination spheres. wikipedia.org This fundamental [Mn₃O] core is a recurring motif in the structural chemistry of manganese carboxylates.

The coordination of the acetate ligand itself is flexible, capable of binding in both monodentate and bidentate (chelating or bridging) fashions. This versatility contributes to the structural diversity observed in these compounds. The interplay between acetate binding modes and the coordination of water or other ligands dictates the final geometry around the Mn(III) center.

| Complex/Unit | Coordination Geometry | Ligands and Binding Mode |

| [Mn(OAc)₃(H₂O)₁] | Distorted Octahedral | 2x Bidentate Acetate, 1x Monodentate Acetate, 1x Water |

| [Mn(OAc)₃] | Distorted Octahedral | 3x Bidentate Acetate |

| [Mn(OAc)₃(H₂O)₂] | Distorted Octahedral | 1x Bidentate Acetate, 2x Monodentate Acetate, 2x Water |

| [Mn₃O(O₂CCH₃)₆]⁺ | Trinuclear Cluster | 3x Mn(III) centers, 1x μ₃-Oxo ligand, 6x Bridging Acetate ligands |

Polymorphism in Manganese Acetate Hydrates and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in manganese acetates. While detailed studies on the polymorphism of manganese(III) acetate hydrates are less common, extensive work on the related manganese(II) acetate provides insight into the structural possibilities. For instance, two distinct polymorphs of anhydrous manganese(II) acetate, α-[Mn(O₂CMe)₂] and β-[Mn(O₂CMe)₂], have been prepared under different solvothermal conditions. semanticscholar.org These polymorphs differ in their dimensionality and the coordination of the acetate ligands, with α-[Mn(O₂CMe)₂] forming a two-dimensional coordination polymer. semanticscholar.org

The existence of various hydrated forms, such as manganese(II) acetate dihydrate and tetrahydrate, further illustrates the structural variability. wikipedia.org Manganese acetate tetrahydrate, for example, has a well-defined crystal structure. semanticscholar.org The inadvertent exposure of anhydrous manganese acetate to moisture can lead to the formation of hydrated products with distinct crystal structures, highlighting the sensitivity of the system to hydration. nih.gov

These structural variations have significant implications. The manner in which the manganese centers are linked by acetate bridges and the inclusion of water molecules in the coordination sphere directly influence the material's magnetic and electronic properties. The transition between different polymorphic or hydrated forms can be induced by factors such as temperature and solvent environment, potentially altering the material's physical characteristics. semanticscholar.orgnih.gov

| Compound | Known Crystalline Forms | Structural Features |

| Anhydrous Manganese(II) Acetate | α-polymorph, β-polymorph | Differing dimensionality of the coordination polymer. semanticscholar.org |

| Manganese(II) Acetate Dihydrate | Crystalline solid | Coordination polymer where each Mn(II) is six-coordinate. wikipedia.org |

| Manganese(II) Acetate Tetrahydrate | Crystalline solid | Well-characterized polymeric structure. semanticscholar.org |

Cluster-Based Coordination Polymers Incorporating Manganese Acetate Units

Manganese acetate units are excellent building blocks for the construction of cluster-based coordination polymers (CCPs). semanticscholar.orgmdpi.com These materials are formed from pre-formed or in situ-generated polynuclear manganese-oxo-carboxylate clusters that are then linked by bridging ligands into one-, two-, or three-dimensional networks. semanticscholar.orgmdpi.com

The most common building block is the trinuclear oxo-centered cluster, [M₃(μ₃-O)(O₂CR)₆] (where M can be Mn(II/III)). semanticscholar.orgacs.org The first reported one-dimensional CCP utilizing this motif was [Mn₃O(ac)₇(Hac)]n, which consists of [Mn₃(μ₃-O)(ac)₆(Hac)] clusters interconnected by acetate bridges. semanticscholar.org This demonstrates how the acetate ligand can serve both as an internal ligand within the cluster and as a linker between clusters.

Beyond the fundamental trinuclear unit, much larger manganese-oxo-acetate clusters have been incorporated into extended networks. For example, fascinating one- and two-dimensional CCPs have been constructed from {Mn₁₇O₈} acetate building units, which are then connected by anionic linkers like azide (B81097) (N₃⁻) or cyanate (OCN⁻). semanticscholar.org The use of these large, pre-formed polynuclear clusters as secondary building units offers a pathway to materials with complex architectures and potential porosity. semanticscholar.org

Heterometallic cluster-based polymers have also been synthesized. By reacting manganese pivalate (a bulkier carboxylate analogue of acetate) clusters with iron-based clusters, new heterometallic {MnFe₂} CCPs have been obtained. acs.org In these structures, the fundamental building block is a {MnFe₂O(O₂CR)₆} core, which is then linked into 1D chains or 2D layers by organic ligands. acs.org These examples underscore the versatility of manganese acetate and related carboxylates in forming a rich variety of coordination polymers with tunable dimensionality and composition.

| Polymer/Building Block | Dimensionality | Core Cluster Unit | Linking Ligand(s) |

| [Mn₃O(ac)₇(Hac)]n | 1D | [Mn₃(μ₃-O)(ac)₆(Hac)] | Acetate |

| CCPs from {Mn₁₇O₈} | 1D and 2D | {Mn₁₇O₈(ac)₄} | Azide (N₃⁻), Cyanate (OCN⁻) |

| {[MnFe₂O(O₂CCMe₃)₆(hmta)₂]·solv}n | 1D | {MnFe₂O(O₂CR)₆} | Hexamethylenetetramine (hmta) |

| {[MnFe₂O(O₂CCMe₃)₆(hmta)₁.₅]·solv}n | 2D | {MnFe₂O(O₂CR)₆} | Hexamethylenetetramine (hmta) |

Spectroscopic Characterization and Analysis of Manganese Acetate Complexes

Infrared (IR) Spectroscopy for Ligand Coordination and Hydration State Determination

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering valuable information about the coordination environment of the manganese ion and the presence of water molecules.

The acetate (B1210297) ligand (CH₃COO⁻) possesses characteristic carboxylate stretching vibrations that are sensitive to its coordination mode with the manganese center. The two primary vibrational modes of interest are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretches. The frequency separation (Δν) between these two modes can be used to infer the nature of the metal-carboxylate interaction.

In manganese(II) acetate complexes, the acetate group can coordinate to the metal ion in several ways, including as a monodentate, bidentate chelating, or bridging ligand. For instance, in manganese(II) acetate tetrahydrate, the acetate ligands are known to form bridges between manganese centers, creating a polymeric chain structure. This bridging coordination influences the electronic distribution within the carboxylate group, which is reflected in the IR spectrum. The asymmetric stretching vibration for the acetate group is typically observed in the range of 1550-1650 cm⁻¹, while the symmetric stretch appears around 1300-1450 cm⁻¹. nih.govnih.govniscpr.res.in The specific frequencies can shift based on the coordination environment and the presence of hydrogen bonding.

In a study of manganese complexes, it was noted that bands in the 1639-1333 cm⁻¹ range can be assigned to acetate modes. nih.gov Another investigation into a manganese-oxo cubane (B1203433) catalyst with acetate ligands found that OCO asymmetric stretch modes are located at about 1550 cm⁻¹ when bonded to Mn(III) and at about 1450 cm⁻¹ when bonded to Mn(IV). nih.gov This highlights the sensitivity of these vibrational modes to the oxidation state of the manganese ion.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1550 - 1650 | Indicates coordination of the carboxylate group to the manganese ion. |

| Symmetric COO⁻ Stretch (νₛ) | 1300 - 1450 | Sensitive to the coordination mode (monodentate, bidentate, bridging). |

| C-C Stretch | ~950 | Associated with the carbon-carbon bond of the acetate ligand. researchgate.net |

| CH₃ Rocking | ~1020 - 1060 | In-plane and out-of-plane rocking motions of the methyl group. researchgate.net |

In hydrated manganese acetate, such as manganese(II) acetate tetrahydrate, the water molecules of hydration give rise to distinct vibrational bands in the IR spectrum. A broad absorption band is typically observed in the high-frequency region, between 3000 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water molecules. e3s-conferences.org The broadness of this band is a result of the various hydrogen bonding interactions between the water molecules themselves and between the water molecules and the acetate ligands.

In addition to the stretching modes, the bending vibration (δ(H₂O)) of the water molecules appears as a sharp peak around 1600-1650 cm⁻¹. The presence and characteristics of these water-related bands confirm the hydrated nature of the manganese acetate complex. For example, in a manganese chloride complex with coordinated water, absorption bands in the 3800-3000 cm⁻¹ region correspond to the stretching vibrations of water molecules. e3s-conferences.org In manganese(II) acetate complexes, a weak O-H stretching vibration of water can be observed around 3500 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation States

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For manganese acetate complexes, this technique is particularly useful for determining the oxidation state of the manganese ion, as different oxidation states exhibit distinct absorption spectra.

Manganese(II) (Mn²⁺) has a d⁵ electronic configuration. In a high-spin octahedral environment, the d-d electronic transitions are spin-forbidden, resulting in very weak absorption bands and a pale pink color for aqueous solutions of Mn(II) salts. docbrown.info The absorption spectrum of manganous acetate tetrahydrate has been studied at both room temperature and 77°K, with band positions fitted to ligand field parameters. aip.org Sharp absorption lines for this compound were observed in the violet region at liquid helium temperature, assigned to transitions from the ground state ⁶A₁ to excited states ⁴A₁ and ⁴E. jps.jp

Manganese(III) (Mn³⁺), with a d⁴ configuration, typically exhibits stronger, spin-allowed d-d transitions, leading to more intensely colored complexes, often brown or reddish-brown. docbrown.infowikipedia.org The electronic spectrum of a Mn(III) complex may show a weak absorption maximum around 418 nm, indicative of the presence of Mn³⁺ ions. rsc.org The oxidation of Mn²⁺ to Mn³⁺ can be monitored by the appearance of new absorption bands. rsc.org

| Manganese Oxidation State | Typical Absorption Maxima (λₘₐₓ) | Electronic Transition | Appearance |

|---|---|---|---|

| Mn(II) | ~24,500 - 24,800 cm⁻¹ (in solid state at low temp) jps.jp | ⁶A₁ → ⁴A₁, ⁴E (spin-forbidden d-d) | Pale pink |

| Mn(III) | ~418 nm (in solution) rsc.org | Spin-allowed d-d transitions | Brown/Reddish-brown |

Electron Spin Resonance (ESR) Spectroscopy for Manganese Oxidation States and Spin Properties

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic manganese complexes. The high-spin Mn(II) ion (d⁵, S = 5/2) typically exhibits a characteristic six-line ESR spectrum at room temperature in solution. nih.gov This sextet arises from the hyperfine coupling between the unpaired electrons and the ⁵⁵Mn nucleus, which has a nuclear spin of I = 5/2. This distinctive six-line pattern is a hallmark of the Mn(II) oxidation state.

ESR spectroscopy can be used to quantify the amount of manganese in a sample and to distinguish between different manganese oxidation states. nih.gov For instance, Mn(III) (d⁴, S = 2) is also paramagnetic but generally gives a much broader and more complex ESR spectrum than Mn(II), often making it difficult to observe under standard conditions. The disappearance of the characteristic Mn(II) sextet and the appearance of a different signal can indicate a change in the oxidation state of manganese.

In more complex systems, such as dinuclear manganese(II) complexes with bridging acetate groups, the ESR spectra can become more intricate due to magnetic exchange interactions between the two manganese centers. cmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like manganese acetate presents unique challenges and provides specialized information. The presence of the paramagnetic Mn(II) ion significantly influences the NMR spectra of the acetate ligands. The unpaired electrons of the manganese ion cause substantial shifts in the resonance frequencies of nearby nuclei (paramagnetic or hyperfine shifts) and a dramatic broadening of the NMR signals due to accelerated nuclear relaxation. wikipedia.org

The paramagnetic effects can be so pronounced that the signals of nuclei very close to the manganese ion become too broad to be detected. illinois.edu However, for nuclei that are slightly further away, the large chemical shift range can sometimes simplify complex spectra by spreading out the signals. wikipedia.org The magnitude of the paramagnetic shift and the extent of the line broadening are dependent on the distance between the nucleus and the manganese ion, providing structural information. While standard ¹H and ¹³C NMR are challenging, specialized techniques and analysis methods can be employed to study these systems. For instance, ⁵⁵Mn NMR has been used to investigate the hyperfine interactions in manganese acetate clusters. researchgate.net

Raman Spectroscopy for Probing Vibrational Properties and Polymorphs

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, the selection rules for Raman and IR activity are different, making them complementary techniques. Raman spectroscopy is particularly useful for studying the low-frequency vibrations of the manganese-oxygen bonds and the lattice vibrations in the solid state.

This technique is also highly sensitive to changes in crystal structure, making it an excellent tool for identifying and differentiating between different polymorphs of manganese acetate. nih.gov Polymorphs are different crystalline forms of the same compound, and they can exhibit distinct Raman spectra due to differences in their crystal lattice vibrations.

For manganese acetate hydrates, Raman spectroscopy can provide information on the vibrations of the Mn-O bonds, the internal modes of the acetate ligand, and the vibrational modes of the water of hydration. The analysis of Raman spectra, often in conjunction with theoretical calculations, can aid in the detailed assignment of vibrational modes and the characterization of the structural properties of different hydrated forms of manganese acetate. nih.gov

Computational and Theoretical Investigations of Manganese Acetate Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been widely applied to manganese acetate (B1210297) systems to elucidate their geometric structures, the nature of their chemical bonds, and their energetic properties. DFT calculations have proven particularly valuable in understanding the complex interplay of factors that govern the stability and reactivity of these compounds. scienceopen.comnih.gov For example, DFT has been used to determine the optimized geometries of different isomers of manganese complexes, revealing how subtle changes in ligand arrangement can lead to significant differences in energy and electronic structure. nih.gov The theory allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

One of the significant contributions of DFT in the study of manganese acetate systems is the elucidation of how manganese ions can influence the conformational preferences of acetate and related carboxylic acid ligands. nih.govfigshare.com Carboxylic acids can exist in different conformations, notably cis and trans forms, with the trans-conformer typically being intrinsically more stable. nih.gov

DFT calculations, complemented by infrared multiple-photon dissociation (IR-MPD) spectroscopy, have revealed that the coordination of a manganese cation (Mn⁺) can reverse this stability order. nih.govfigshare.com The calculations show that the intrinsically less stable cis-conformer of acids like formic, acetic, and propionic acid binds more strongly to the Mn⁺ ion than the trans-conformer. nih.gov This preferential binding leads to the energetic stabilization of the cis form. nih.govfigshare.com The primary reason for this stronger interaction is attributed to a more favorable electrostatic interaction between the manganese cation and the cis-conformer. nih.gov This finding highlights the crucial role of the metal center in dictating the geometry and stability of its surrounding ligands. nih.govfigshare.com

Table 1: DFT Findings on Ligand Conformer Stabilization

| Feature | Finding | Source |

|---|---|---|

| System Studied | Cationic manganese atoms and clusters (Mnₓ⁺, x=1-3) with small carboxylic acids (formic, acetic, propionic). | nih.govfigshare.com |

| Computational Method | Density Functional Theory (DFT). | nih.govfigshare.com |

| Key Observation | The intrinsically less stable cis-conformer of the carboxylic acids binds more strongly to Mn⁺ than the trans-conformer. | nih.gov |

| Underlying Reason | Stronger electrostatic interaction with the manganese cation stabilizes the cis-conformer. | nih.gov |

| Implication | This interaction can lead to the energetic stabilization of the otherwise less favored conformer. | nih.govfigshare.com |

The magnetic properties of manganese acetate complexes, which often contain multiple manganese centers, are governed by the spin states of the individual ions and the magnetic exchange interactions between them. DFT, particularly when combined with the broken symmetry approach, is a key tool for predicting these properties. acs.org

Theoretical studies have successfully calculated Heisenberg spin coupling parameters (J) for various manganese-oxo dimer complexes that also feature acetate ligands. acs.org These calculations provide quantitative estimates of the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between manganese centers. acs.org For instance, in certain mixed-valence Mn(III)-Mn(IV) systems, DFT calculations have shown that a high-spin S = 5/2 state is energetically favored over an S = 7/2 state, which is consistent with spin coupling between intermediate spin Mn(I) and Mn(II) ions rather than the formal high-spin Mn(III) and Mn(IV) states. acs.org Furthermore, DFT-derived parameters can be used in spin Hamiltonians to model and predict the outcomes of magnetic experiments. mpg.de The inclusion of anisotropic Coulomb and exchange interactions in DFT+U methods can be critical for correctly predicting the magnetic order in manganese oxides. aps.org

Manganese acetate complexes are important catalysts in various industrial processes, such as the oxidation of p-xylene (B151628). rsc.org Understanding the precise structure of the active catalyst and the mechanism of the reaction is crucial for process optimization. DFT calculations provide invaluable insights into the catalyst's coordination environment and the energetics of reaction pathways. rsc.orgnih.govresearchgate.net

By calculating the Gibbs free energy (ΔG) for different potential structures, DFT can identify the most thermodynamically stable coordination environments for manganese ions under specific industrial conditions (e.g., temperature, pressure, and solvent composition). rsc.org For example, calculations have identified the octahedrally-coordinated Mn(OAc)₂(HOAc)₂ and Mn(OAc)₃(H₂O)₁ as the most stable species for Mn(II) and Mn(III), respectively, under certain p-xylene oxidation conditions. rsc.org These computational models can account for various factors, including the number and type of ligands (acetate, acetic acid, water) and the coordination mode of the acetate ligand (monodentate vs. bidentate). rsc.org Furthermore, DFT can be used to construct free energy pathways for catalytic cycles, helping to elucidate reaction mechanisms and identify rate-determining steps. rsc.org

Theoretical Modeling and Simulation of Spectroscopic Data

Computational methods are frequently used in conjunction with experimental spectroscopy to aid in the interpretation of complex spectra. By simulating spectroscopic data from first principles, researchers can assign spectral features to specific molecular structures and vibrations.

In the context of manganese acetate systems, DFT calculations have been used to simulate infrared (IR) spectra. nih.gov For example, the calculated C=O stretch eigenfrequencies for the cis and trans conformers of carboxylic acids complexed to Mn⁺ were instrumental in assigning the two distinct signals observed in the experimental IR-MPD spectra, confirming the coexistence of both conformers. nih.govfigshare.com Similarly, molecular dynamics simulations have been used to generate proton density distributions for the methyl groups in manganese diacetate tetrahydrate, which show qualitative agreement with experimental observations from neutron diffraction. researchgate.net This synergy between theoretical modeling and experimental measurement is a powerful approach for obtaining a detailed and validated understanding of molecular structure and dynamics. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Manganese Acetate Compounds

Role as Oxidizing Agents in Advanced Organic Synthesis

Manganese(III) acetate (B1210297) is a powerful tool for generating carbon-centered radicals from compounds with enolizable protons, such as ketones, aldehydes, and dicarbonyl compounds. wikipedia.orgmdpi.com The metal center acts as a one-electron oxidant, abstracting an electron from the enol or enolate form of the organic substrate. organicreactions.orgmdpi.com This process reduces Mn(III) to Mn(II) and produces a radical intermediate that can participate in a wide range of subsequent reactions, most notably additions to unsaturated systems to form new carbon-carbon bonds. mdpi.com The versatility of Mn(OAc)₃ allows for its application in the synthesis of complex molecules, including natural products. mdpi.com

Manganese(III) acetate is an effective reagent for the allylic oxidation of alkenes, transforming them into corresponding enones or allylic acetates. rsc.orgacs.org The reaction mechanism is generally believed to proceed via a hydrogen abstraction pathway. core.ac.uk In this process, a hydrogen atom is removed from the allylic position of the alkene, generating a resonance-stabilized allylic free radical. core.ac.uk This radical intermediate is then converted into the final oxidized product. core.ac.uk

The reaction conditions, including the atmosphere, can significantly influence the outcome. For instance, the oxidation of Δ⁵-steroids to Δ⁵-en-7-ones is effectively carried out under a nitrogen atmosphere, while simple alkenes are smoothly converted to their corresponding enones under an oxygen atmosphere. acs.org When the reaction is conducted in the presence of oxygen, it is proposed that oxygen traps the initial alkene radical to form a peroxy radical. acs.org This peroxy radical can then abstract a hydrogen atom from another alkene molecule, propagating the radical chain and ultimately leading to the enone product. acs.org The protocol demonstrates high regioselectivity, with a preference for abstracting hydrogen atoms from secondary over primary carbons. acs.org In some cases, the presence of metal halide catalysts, such as potassium bromide, can facilitate the formation of allylic acetates. rsc.org

| Substrate | Atmosphere | Major Product Type | Key Observation |

|---|---|---|---|

| Δ⁵-Steroids | Nitrogen | Δ⁵-en-7-one | Efficient conversion to bioactive compounds. acs.org |

| Simple Alkenes (e.g., Cyclohexene) | Oxygen | α,β-Unsaturated Ketone (Enone) | Oxygen atmosphere improves yield; involves a peroxy radical intermediate. acs.org |

| Cyclohexene (with KBr catalyst) | Not Specified | Allylic Acetate | Metal halide catalyst promotes acetoxylation. rsc.org |

| (+)-2-carene and (+)-3-carene | Oxygen | Enedione | Both isomers are converted into the same product. acs.org |

Manganese(III) acetate is a cornerstone reagent for promoting carbon-carbon bond formation through oxidative radical pathways. organicreactions.orgwikipedia.org The process is initiated by the single-electron oxidation of an enolizable carbonyl compound by Mn(OAc)₃, generating an α-oxoalkyl radical. wikipedia.org This electrophilic radical can then add to an unsaturated system, such as an alkene or alkyne, in either an intermolecular or intramolecular fashion. benthamdirect.comwikipedia.org

The fate of the resulting adduct radical is dependent on the specific reaction conditions and the stability of the radical itself. wikipedia.org Several pathways are available:

Oxidation: The adduct radical can be further oxidized to a carbocation, often facilitated by Mn(OAc)₃ itself or a co-oxidant like copper(II) acetate. wikipedia.org This carbocation can then undergo elimination to form an unsaturated product or be trapped by a nucleophile. wikipedia.org

Hydrogen Abstraction: The radical may abstract a hydrogen atom from the solvent or another molecule to yield a saturated product. wikipedia.org This pathway is common for primary or secondary radicals unless a strong co-oxidant is present. nih.gov

Ligand Transfer: The intermediate radical or carbocation can undergo ligand transfer, leading to the incorporation of functionalities such as chloride or azide (B81097) groups at the γ-position. wikipedia.orgnih.gov

This methodology is particularly effective for creating γ-lactones through the reaction of alkenes with acetic acid and for synthesizing dihydrofurans from β-dicarbonyl compounds. wikipedia.org

The reactions mediated by Mn(OAc)₃ are mechanistically complex, involving several competing free-radical pathways. nih.gov The central event is a single-electron transfer (SET) from an organic substrate to the Mn(III) center. mdpi.com

The generally accepted mechanism for the generation of the initial radical from a carbonyl compound involves two key steps:

Enolate Complex Formation: The reaction begins with the formation of a manganese(III)-enolate complex. mdpi.com The hydrated form of the reagent, Mn(OAc)₃·2H₂O, exists as an oxo-centered trimer, which coordinates with the carbonyl substrate. nih.gov

Electron Transfer: Following coordination, a rapid intramolecular electron transfer occurs. nih.govwikipedia.org The Mn(III) center is reduced to Mn(II), and the enolate is oxidized to form an α-carbonyl radical. mdpi.com

Once formed, this radical adds to an alkene to create a new C-C bond and a new radical intermediate. nih.gov The subsequent steps are highly influenced by the reaction conditions. For example, in the formation of γ-lactones from alkenes and acetic acid, a carboxymethyl radical (•CH₂COOH) is generated and adds to the alkene. nih.gov The resulting γ-carboxy radical is efficiently oxidized by another equivalent of Mn(III) to form the lactone, a process that must involve participation from the carboxylate group, as isolated primary or secondary radicals would otherwise abstract a hydrogen from the solvent. nih.gov The use of co-oxidants like Cu(OAc)₂ can alter the reaction pathway by more efficiently oxidizing intermediate radicals to cations, which can then lead to different products via elimination. wikipedia.orgnih.gov

| Step | Description | Key Species Involved | Reference |

|---|---|---|---|

| 1. Initiation | Formation of a Mn(III)-enolate complex from an enolizable carbonyl compound. | Mn(OAc)₃, Carbonyl Substrate | mdpi.com |

| 2. Radical Generation | Single-electron transfer from the enolate to the metal center, reducing Mn(III) to Mn(II) and forming an α-carbonyl radical. | Mn(III)-enolate, α-Carbonyl Radical, Mn(II) | mdpi.comnih.gov |

| 3. Propagation | Addition of the generated radical to an unsaturated C-C bond (e.g., an alkene). | α-Carbonyl Radical, Alkene, Adduct Radical | wikipedia.org |

| 4. Termination/Product Formation | Oxidation: The adduct radical is oxidized to a carbocation by Mn(III) or a co-oxidant, followed by elimination or nucleophilic trapping. | Adduct Radical, Mn(III), Cu(II), Carbocation | wikipedia.org |

| Reduction: The adduct radical abstracts a hydrogen atom from the solvent. | Adduct Radical, Solvent (e.g., Acetic Acid) | nih.gov | |

| Cyclization/Lactonization: Intramolecular attack leading to cyclic products, often involving oxidation. | γ-Carboxy Radical, Mn(III) | nih.gov |

One of the most powerful applications of Mn(OAc)₃ is in mediating oxidative radical cyclization reactions. wikipedia.orgacs.org This strategy allows for the construction of complex cyclic and polycyclic frameworks in a single step, often with high levels of regio- and stereoselectivity. mdpi.comacs.org The reaction is initiated by the standard formation of a radical from a suitable precursor, which then undergoes an intramolecular addition to a tethered unsaturated moiety, such as an alkene or alkyne. wikipedia.orgnih.gov

These tandem intramolecular cyclizations can generate intricate carbocyclic systems and are generally higher yielding than their intermolecular counterparts. wikipedia.org The method has been successfully applied to the synthesis of a wide variety of cyclic structures, including γ-lactones, cyclopentanes, and other polycyclic systems found in many natural products. mdpi.comacs.org For example, the oxidative free-radical cyclization of unsaturated β-keto esters or β-keto acids with Mn(OAc)₃ is a well-established method for producing functionalized cyclic compounds. nih.gov The reaction's stereochemical outcome is often predictable, with a preference for the formation of the more stable radical intermediate and subsequent ring closure into the most stable conformation. wikipedia.org

Thermodynamic Driving Forces for Coordination Environment Rearrangement during Redox Cycles

The catalytic efficiency of manganese acetate in oxidation processes is influenced by the coordination environment around the metal center, which affects the associated redox potential. rsc.org Computational studies have shown that there is a thermodynamic driving force for the rearrangement of the inner coordination sphere of the manganese ion as its oxidation state changes between Mn(II) and Mn(III) during the redox cascade. rsc.org

In a solution of acetic acid and water, manganese ions can be coordinated by acetate (OAc⁻), acetic acid (HOAc), and water (H₂O) ligands. The stability of a given coordination complex depends on the oxidation state of the manganese. For Mn(II), the most thermodynamically stable coordination environment is found to be the Mn(OAc)₂(HOAc)₂ complex, which features two bidentate acetate ligands. rsc.org In contrast, for Mn(III), complexes with three monodentate acetate ligands and three water molecules are favored. rsc.org

Manganese Acetate As a Precursor for Advanced Materials Synthesis

Synthesis of Manganese Oxide Nanoparticles and Nanostructures

Manganese acetate (B1210297) is a preferred starting material for producing manganese oxide nanoparticles due to the controlled and predictable nature of the chemical reactions it undergoes. Various synthesis methodologies, including hydrothermal, solvothermal, sol-gel, and green synthesis, utilize manganese acetate to create a diverse range of nanostructures with specific sizes, shapes, and crystalline phases.

The controlled synthesis of trimanganese tetroxide (Mn₃O₄), or hausmannite, nanostructures from manganese acetate allows for the precise manipulation of their morphology, which in turn dictates their physical and chemical properties. By carefully adjusting reaction parameters such as temperature, solvents, and the use of surfactants, researchers can produce Mn₃O₄ in various forms, including nanoplates, nanowires, and nano-octahedrons.

One effective method involves the reaction of manganese(II) acetate in a solvent like xylene in the presence of surfactants. The choice of surfactant is critical in directing the shape of the resulting nanocrystals. For instance, using oleylamine (B85491) can lead to the formation of nanoplates, while adding a carboxylic acid as a co-surfactant can produce spherical nanocrystals. This level of control is essential for tailoring the material for specific applications. Another approach is the solvothermal decomposition of a manganese formate (B1220265) precursor, which is itself prepared by precipitating manganese(II) acetate tetrahydrate with formic acid in ethanol (B145695). This top-down method can yield sponge-like Mn₃O₄ structures composed of smaller nanocrystals.

Table 1: Influence of Synthesis Parameters on Mn₃O₄ Nanostructure Morphology

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. This approach utilizes biological entities like plant extracts, which contain phytochemicals that act as both reducing and capping agents. Manganese acetate is a common manganese source in these syntheses. For example, manganese dioxide (MnO₂) nanoparticles have been successfully synthesized using aqueous extracts from various plants, including Viola betonicifolia, Punica granatum L. peel, and Camellia sinensis (green tea). Current time information in Delhi, IN.ias.ac.inmdpi.com

In a typical procedure, an aqueous solution of manganese acetate is mixed with the plant extract and heated. ias.ac.in The phytochemicals in the extract reduce the manganese ions (Mn²⁺) to zero-valent manganese (Mn⁰), which is then oxidized to form MnO₂. ias.ac.inmdpi.com These biomolecules also stabilize the newly formed nanoparticles, preventing them from aggregating and controlling their size and shape. ias.ac.in This method avoids the use of toxic chemicals and complex procedures associated with traditional synthesis routes. Current time information in Delhi, IN.acs.org The average size of MnO₂ nanoparticles produced through these methods typically ranges from 14 to 21 nm. Current time information in Delhi, IN.

Table 2: Examples of Green Synthesis of MnO₂ Nanoparticles Using Manganese Acetate

Sol-gel and hydrothermal/solvothermal methods are powerful techniques for synthesizing crystalline manganese oxide nanomaterials from manganese acetate. nih.govtandfonline.com

The sol-gel process involves the hydrolysis and condensation of a metal precursor in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a continuous solid network). nih.gov For manganese oxides, anhydrous manganese(II) acetate can be hydrolyzed in a water/organic solvent mixture. This base-catalyzed, low-temperature reaction favors the formation of a stable Mn(II,III) intermediate, leading to the synthesis of Mn₃O₄ nanostructures. nih.gov This method allows for excellent control over the material's morphology and porosity. nih.gov

Hydrothermal and solvothermal methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. These conditions facilitate the dissolution and recrystallization of materials, leading to high-quality, crystalline nanostructures. When manganese acetate is used as the precursor, these methods can produce various manganese oxides, including Mn₃O₄. For example, a solvothermal reaction of manganese acetate dihydrate and formic acid in ethanol at 150°C can be used to create a manganese formate precursor, which is then heated to yield porous Mn₃O₄ material.

Application as a Precursor for Cathode Materials in Energy Storage Systems

Manganese acetate is a key starting material in the synthesis of cathode materials for energy storage devices, particularly lithium-ion batteries (LIBs) and zinc-ion batteries. nanografi.comusu.ac.idmdpi.com Its use is advantageous due to its ability to yield high-purity manganese oxides with desirable electrochemical properties.

In the context of LIBs, manganese acetate is used to synthesize materials like Lithium Manganese Oxide (LiMn₂O₄) and lithium-rich layered oxides (e.g., Li₁.₂Mn₀.₅₁Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂). usu.ac.idmdpi.com For LiMn₂O₄, a solution method can be employed where manganese acetate tetrahydrate is dissolved with lithium acetate in a solvent, followed by calcination at high temperatures (e.g., 600-800°C) to form the final spinel-structured cathode material. usu.ac.id Similarly, for complex cathodes like Li-rich NMC materials, manganese acetate tetrahydrate is used alongside acetate or nitrate (B79036) salts of nickel and cobalt. mdpi.com The choice of the acetate anion can influence the particle size, morphology, and cationic ordering of the final cathode powder, which in turn affects the battery's capacity retention and stability. mdpi.com

Manganese acetate is also explored as a component in electrolytes for symmetric supercapacitors, where it facilitates reversible redox reactions (Mn²⁺/Mn³⁺) and the deposition of manganese dioxide, contributing to the device's pseudocapacitive behavior. researchgate.net

Fabrication of Manganese-doped Thin Films (e.g., ZnO) for Optoelectronic Applications

Manganese acetate serves as a crucial dopant source for fabricating manganese-doped thin films, particularly Mn-doped Zinc Oxide (ZnO), which are of great interest for optoelectronic and spintronic applications. gdcrajampeta.edu.injetir.orgarxiv.org The sol-gel technique, often combined with spin-coating, is a widely used method for this purpose. gdcrajampeta.edu.injetir.org

In this process, zinc acetate dihydrate (the host material precursor) and manganese acetate tetrahydrate (the dopant precursor) are dissolved in a solvent like 2-methoxyethanol, with a stabilizer such as monoethanolamine. gdcrajampeta.edu.injetir.org The molar ratio of manganese acetate is carefully controlled to achieve the desired doping concentration (e.g., 1 to 20 mol%). jetir.orgarxiv.org The resulting solution is then deposited onto a substrate via spin coating, followed by heating to evaporate the solvent and form the crystalline thin film. gdcrajampeta.edu.in

The incorporation of manganese ions (Mn²⁺) into the ZnO crystal lattice substitutionally replaces Zn²⁺ ions. jetir.org This doping influences the material's structural and optical properties. For instance, while the hexagonal wurtzite structure of ZnO is typically retained, doping can affect the lattice parameters and crystallinity. arxiv.org Crucially, Mn-doping alters the optical band gap of the ZnO film. Depending on the concentration, the band gap can either decrease (a red shift) or increase (a blue shift), allowing for the fine-tuning of the film's optical properties for specific applications in optoelectronic devices. mdpi.comjetir.orgarxiv.org

Table 3: Effect of Manganese Acetate Doping on ZnO Thin Film Properties

Formation of Novel Coordination Polymers and Ionic Liquids

Manganese acetate is a valuable precursor for the synthesis of novel coordination polymers and manganese-containing ionic liquids. acs.orgnih.gov These materials are built from manganese(II) ions linked by organic ligands, and the acetate group itself can act as a bridging ligand.

Researchers have synthesized manganese(II) acetate coordination polymers that also qualify as non-room-temperature ionic liquids. acs.orgnih.gov In one example, manganese(II) acetate was reacted with 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM][OAc]) via a solid-state green synthesis approach. nih.gov This reaction produced compounds with extended chains of Mn²⁺ ions octahedrally coordinated exclusively by acetate anions. acs.orgnih.gov The resulting materials, with formulas like Mn₄(OAc)₁₀[EMIM]₂ and its hydrated form, melt at around 120°C, classifying them as molten salts or high-temperature ionic liquids. acs.orgnih.gov

Furthermore, manganese acetate is used in the hydrothermal synthesis of more complex coordination polymers, often referred to as metal-organic frameworks (MOFs). By reacting manganese acetate with multidentate organic linkers (like 5,5'-(benzene-1,4-diyl)bis(oxy)diisophthalic acid) and auxiliary ligands (like 2,2'-bipyridine), intricate 2D or 3D network structures can be constructed. tandfonline.com In these structures, the Mn(II) centers are linked by the organic molecules, creating materials with potential applications in catalysis and magnetism. tandfonline.com

Table of Chemical Compounds Mentioned

Catalytic Applications of Manganese Acetate Complexes

Catalysis in Oxidation Reactions within Organic and Polymer Chemistry

Manganese acetate (B1210297) complexes are highly effective catalysts for oxidation reactions, a fundamental class of transformations in both organic and polymer synthesis. Their utility stems from the accessible redox states of manganese (Mn(II)/Mn(III)), which enables the activation of oxidants and the generation of radical intermediates.

One of the most significant industrial applications of manganese acetate is in the high-temperature liquid-phase oxidation of p-xylene (B151628) to produce terephthalic acid (TPA). TPA is a crucial monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polyester. This process, often referred to as the Amoco or Mid-Century process, typically operates under demanding conditions of high temperature (175–225 °C) and pressure (15–30 atm). acs.org

The catalytic system is a homogeneous mixture in acetic acid, comprising cobalt acetate and manganese acetate, with a bromide source (like HBr or KBr) acting as a promoter. acs.orgmanglamchemicals.com The synergy between the cobalt and manganese catalysts is vital for achieving the high yields (90-97%) and selectivity required for commercial viability. manglamchemicals.comepa.gov The reaction proceeds through a free-radical chain mechanism where the metal catalysts cycle between their Mn(II)/Mn(III) and Co(II)/Co(III) oxidation states to activate molecular oxygen and facilitate the oxidation of the methyl groups on p-xylene. epa.gov The process involves several intermediate steps, including the formation of p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde, before yielding the final terephthalic acid product. ceramic-glazes.com

Table 1: Typical Conditions for Catalytic Oxidation of p-Xylene

| Parameter | Value | Source(s) |

|---|---|---|

| Temperature | 175–225 °C | acs.org |

| Pressure | 15–30 atm | acs.org |

| Catalyst System | Cobalt Acetate, Manganese Acetate | acs.orgepa.gov |

| Promoter | Bromide source (e.g., HBr) | acs.orgmanglamchemicals.com |

| Solvent | Acetic Acid | acs.org |

This table provides a generalized overview of the industrial conditions for p-xylene oxidation.

Manganese acetate complexes are also proficient catalysts for the selective oxidation of alcohols to their corresponding aldehydes or ketones, which are valuable intermediates in organic synthesis. manglamchemicals.com The outcome of the oxidation often depends on the nature of the alcohol (primary or secondary) and the specific catalytic system employed.

Homogeneous catalytic systems consisting of manganese(II) acetate and an oxidant like tert-butyl hydroperoxide can achieve good to quantitative conversions of various alcohols. rsc.org For instance, secondary alcohols are typically oxidized to their corresponding ketones with high yields. rsc.org The oxidation of primary alcohols can be more complex; depending on the reaction conditions, they can be converted selectively to aldehydes or further oxidized to carboxylic acids. rsc.org

Recent research has also focused on developing more environmentally benign systems. For example, manganese pincer complexes have been used for the catalytic α-alkylation of ketones with primary alcohols, where the alcohol is first oxidized in situ to an aldehyde. acs.org This process is atom-economical, producing only water as a byproduct. acs.org

Table 2: Examples of Manganese Acetate Catalyzed Alcohol Oxidation

| Substrate | Catalyst System | Oxidant | Product(s) | Source(s) |

|---|---|---|---|---|

| Secondary Alcohols | Mn(II) complex | tert-butyl hydroperoxide | Ketones | rsc.org |

| Primary Alcohols | Mn(II) complex | tert-butyl hydroperoxide | Aldehydes, Carboxylic Acids | rsc.org |

| Benzyl Alcohol | Mn pincer complex | - (Dehydrogenative) | Benzaldehyde | acs.org |

This table showcases the versatility of manganese acetate-based catalysts in alcohol oxidation.

Manganese acetate demonstrates notable efficiency as a catalyst in oxidation reactions that utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). ceramic-glazes.comnih.gov The use of these oxidants is preferable in "green chemistry" as their primary byproduct is water.

Catalytic systems based on manganese salts, including manganese acetate, combined with co-catalysts like picolinic acid, can efficiently activate hydrogen peroxide for a variety of oxidation reactions. nih.gov These reactions include the epoxidation of olefins and the selective oxidation of C-H bonds in unactivated alkanes. nih.gov The manganese catalyst facilitates the decomposition of H₂O₂ to generate reactive oxygen species that perform the oxidation. khonorchem.com Ammonium acetate has also been used as an effective cocatalyst for manganese porphyrin-catalyzed oxygenation of hydrocarbons with hydrogen peroxide. chemicalbook.com

In the context of industrial processes like TPA production, air or purified oxygen is the primary oxidant, activated by the manganese/cobalt catalytic system. acs.org The ability of manganese acetate to effectively harness the oxidative power of both peroxides and oxygen underscores its versatility and importance in modern catalytic science.

Role in Polymerization Reactions: Initiation and Control Mechanisms

Beyond its role in synthesizing monomers, manganese acetate is directly involved in polymerization reactions, acting as both a catalyst and an initiator. manglamchemicals.comceramic-glazes.com It has been utilized in the synthesis of various polymers, including polyesters and phenolic polymers like polyguaiacol. ceramic-glazes.comelsevierpure.com

In the synthesis of polyguaiacol, manganese(III) acetate acts as a catalyst for radical polymerization, mimicking the function of the enzyme manganese peroxidase. elsevierpure.com The reaction proceeds in aqueous organic solvent mixtures, and the choice of solvent significantly affects the polymer yield and molecular weight. elsevierpure.com

Manganese complexes can also serve as initiators in controlled/living radical polymerization (CRP) techniques, which allow for the synthesis of polymers with well-defined architectures. For instance, manganese(III) acetylacetonate (B107027), a related complex, has been successfully used as an initiator for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of monomers like vinyl acetate and methyl methacrylate. rsc.org This demonstrates the potential of manganese compounds to control complex polymerization processes. Another system employs Mn₂(CO)₁₀ with an alkyl iodide initiator under visible light to achieve a photoresponsive controlled radical polymerization of vinyl acetate and other monomers. acs.org

Studies in Homogeneous Catalysis for Diverse Organic Transformations

The catalytic activity of manganese acetate extends to a broad spectrum of organic transformations beyond oxidation, positioning it as a versatile tool in homogeneous catalysis. epa.govnih.gov As a non-toxic, inexpensive, and earth-abundant metal, manganese is an attractive alternative to precious metal catalysts. epa.gov

Manganese(III) acetate, in particular, is a valuable one-electron oxidant that can initiate free-radical reactions. rsc.orgwikipedia.org It is widely used in radical cyclizations and for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For example, it can mediate the oxidative addition of acetic acid to alkenes to form γ-lactones. wikipedia.org This process is thought to involve the formation of a carboxymethyl radical, which adds to the alkene, followed by further oxidation and cyclization.

Recent reviews highlight the expanding scope of manganese catalysis, including applications in:

C-H Activation: The direct functionalization of otherwise inert C-H bonds. epa.gov

Cross-Coupling Reactions: Facilitating the formation of C-C bonds between different organic fragments. manglamchemicals.com

Hydrosilylation: The addition of Si-H bonds across unsaturated bonds. epa.gov

These studies underscore the diverse reactivity of manganese acetate and its derivatives, enabling a wide range of synthetic methodologies under homogeneous conditions. rsc.org

Selective Catalysis in Aqueous Polyurethane Systems

The synthesis of polyurethanes, a major class of polymers, traditionally relies on organotin and amine catalysts, which face scrutiny due to their toxicity. researchgate.net Research has explored manganese-based complexes as more environmentally benign alternatives. Specifically, Mn(III) complexes with O^N^O pincer ligands have been developed as water-tolerant catalysts for polyurethane foam synthesis. researchgate.net This is a significant advantage as water is often present in polyurethane formulations as a blowing agent. These manganese catalysts have shown stability towards hydrolysis and are effective in promoting the urethane-forming reaction between diisocyanates and diols. researchgate.net

Furthermore, manganese pincer complexes have been employed in the dehydrogenative synthesis of polyureas, which are structurally related to polyurethanes. nih.govresearchgate.net This method offers a greener route by avoiding toxic feedstocks like phosgene (B1210022) and producing only hydrogen gas as a byproduct. nih.gov There is also research into the manganese-catalyzed hydrogenation of polyurethanes, which is relevant for chemical recycling and depolymerization of plastic waste. acs.org

Environmental Chemistry and Geochemical Transformations of Manganese Acetate

Manganese Speciation and Redox Cycling in Natural Aquatic Environments

Manganese exists in multiple oxidation states in the environment, primarily as soluble Mn(II) and insoluble Mn(III) and Mn(IV) oxides. elsevierpure.comresearchgate.net The cycling between these forms is a critical driver of many biogeochemical processes. wikipedia.org In aquatic environments, manganese cycles between oxidized, insoluble Mn(III/IV) oxides and soluble Mn(II/III) species. elsevierpure.com This redox cycling is particularly dynamic at oxic-anoxic interfaces, such as in stratified water columns and sediments. elsevierpure.comasm.org

Table 1: Manganese Speciation in the Chesapeake Bay Water Column

This interactive table summarizes typical manganese concentrations and speciation across different redox zones in a stratified aquatic environment like the Chesapeake Bay. elsevierpure.comudel.educopernicus.org

| Redox Zone | Total Dissolved Mn (µM) | Mn(II) (% of Total) | Mn(III)-L (% of Total) | Particulate MnOx (µM) |

|---|---|---|---|---|

| Oxic | 0.05 - 0.18 | Variable | 33 - 80 | Low |

| Suboxic | Variable | Variable | 45 - 90 | 1.3 - 1.8 |

| Anoxic | 2.23 - 3.80 | 61 - 84 | Variable | Low |

Microbially Mediated Transformations of Manganese Compounds

Microorganisms play a pivotal role in mediating the redox transformations of manganese in the environment. dntb.gov.uanih.gov Both bacteria and fungi can catalyze the oxidation of soluble Mn(II) to form insoluble Mn(III/IV) oxides. amazonaws.comacs.org These biogenic manganese oxides are often nanoparticulate and have a high sorption capacity for other trace elements. mdpi.com The formation of these oxides can occur on cell surfaces or within extracellular polymeric substances. mdpi.com

Conversely, many microorganisms can utilize manganese oxides as terminal electron acceptors for respiration in anoxic environments, leading to the reductive dissolution of these oxides and the release of soluble Mn(II). asm.orgnih.gov This microbial reduction of manganese is a key process in the anaerobic decomposition of organic matter. asm.org

A significant pathway in the microbial manganese cycle is the anaerobic oxidation of organic compounds, such as acetate (B1210297), coupled with the reduction of manganese oxides. nih.govnih.gov Acetate is a common intermediate in the decomposition of organic matter in anaerobic environments. nih.gov Certain bacteria, such as some species of Shewanella, have been shown to be capable of oxidizing acetate anaerobically using Mn(III) as the electron acceptor. nih.govnih.gov This metabolic process provides a direct link between the carbon and manganese cycles in anoxic settings. nih.govnih.gov The ability of these microorganisms to utilize acetate and reduce manganese highlights a crucial biogeochemical connection that influences the fate of both carbon and manganese in sedimentary and aquatic systems. nih.govnih.gov

Sorption Phenomena of Manganese(II) with Environmental Manganese and Iron Oxides

Manganese and iron oxides are highly reactive mineral phases in soils and sediments, exhibiting a strong capacity to adsorb a variety of ions, including Mn(II). nih.govnih.gov The sorption of Mn(II) onto these oxide surfaces is a key process that can influence its mobility and bioavailability in the environment. The high surface area and presence of hydroxyl functional groups on both manganese and iron oxides facilitate the binding of metal cations. researchgate.net

In the case of iron oxides, the formation of Fe(III)-(hydr)oxides can provide additional sorption sites for Mn(II). nih.gov The interaction between Mn(II) and manganese oxides can be complex, sometimes involving surface-catalyzed oxidation or the formation of new mineral phases. The sorption capacity is influenced by environmental factors such as pH and the presence of other ions. icm.edu.pl Studies on binary Fe-Mn oxides have shown that while the manganese oxide component is primarily responsible for redox reactions, the iron oxide component can dominate in adsorbing metal ions. nih.govacs.org